

# Synthesis of 1,10-Diiododecane: A Technical Guide

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## Compound of Interest

Compound Name: 1,10-Diiododecane

Cat. No.: B1670033

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This guide provides a comprehensive overview of a reliable two-step synthesis route for **1,10-diiododecane**, a valuable  $\alpha,\omega$ -dihaloalkane intermediate in various chemical syntheses. The described methodology is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and quantitative data to ensure reproducibility. The synthesis involves an initial bromination of a commercially available diol, followed by a halide exchange reaction.

## Overview of the Synthesis Route

The synthesis of **1,10-diiododecane** is efficiently achieved through a two-step process starting from 1,10-decanediol. The first step involves the conversion of the diol to 1,10-dibromodecane via a substitution reaction with hydrobromic acid. The subsequent step employs the Finkelstein reaction, a classic  $S_N2$  process, to substitute the bromine atoms with iodine, yielding the final product. This halide exchange is driven to completion by the precipitation of sodium bromide in an acetone solvent.

## Experimental Protocols

### Step 1: Synthesis of 1,10-Dibromodecane from 1,10-Decanediol

This procedure outlines the conversion of 1,10-decanediol to 1,10-dibromodecane using hydrobromic acid.

## Methodology

A single-necked, round-bottomed flask is charged with 1,10-decanediol, 48% aqueous hydrobromic acid, and octane. The flask is fitted with a fractionating column and a Dean-Stark trap to remove the water generated during the reaction. The reaction mixture is heated to 145-150°C in an oil bath with vigorous magnetic stirring.

The lower aqueous layer of the initial azeotrope, which boils at 89-92°C, is collected in the Dean-Stark trap. Collection continues until approximately half of the theoretical amount of water is removed, at which point the head temperature of the azeotrope will begin to rise. The condenser is then set for total reflux for several hours to ensure the reaction goes to completion. Following the reflux period, the condenser is reconfigured for distillation, and the remaining aqueous material is collected over an hour, with the head temperature reaching 96-100°C.

## Work-up and Purification

The resulting pale tan octane phase, containing the desired 1,10-dibromodecane and some bromoalkanol byproduct, is washed with cold 85% v/v sulfuric acid to remove the bromoalkanol and any color. The neutralized octane solution is then concentrated under reduced pressure to remove the solvent. The residue, which is substantially pure 1,10-dibromodecane, can be further purified by Kugelrohr distillation.

## Step 2: Synthesis of 1,10-Diiododecane from 1,10-Dibromodecane (Finkelstein Reaction)

This protocol details the conversion of 1,10-dibromodecane to **1,10-diiododecane** via the Finkelstein reaction.<sup>[1]</sup>

## Methodology

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 1,10-dibromodecane is dissolved in anhydrous acetone. An excess of sodium iodide is added to the solution. The reaction mixture is then heated to reflux with efficient stirring.

The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.<sup>[1]</sup> The progress of the reaction can be monitored by the formation of this white

precipitate. The reflux is maintained for several hours to ensure complete conversion.

### Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate by rotary evaporation. The resulting crude **1,10-diiododecane** is redissolved in a suitable organic solvent, such as diethyl ether or dichloromethane, and washed with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

## Data Presentation

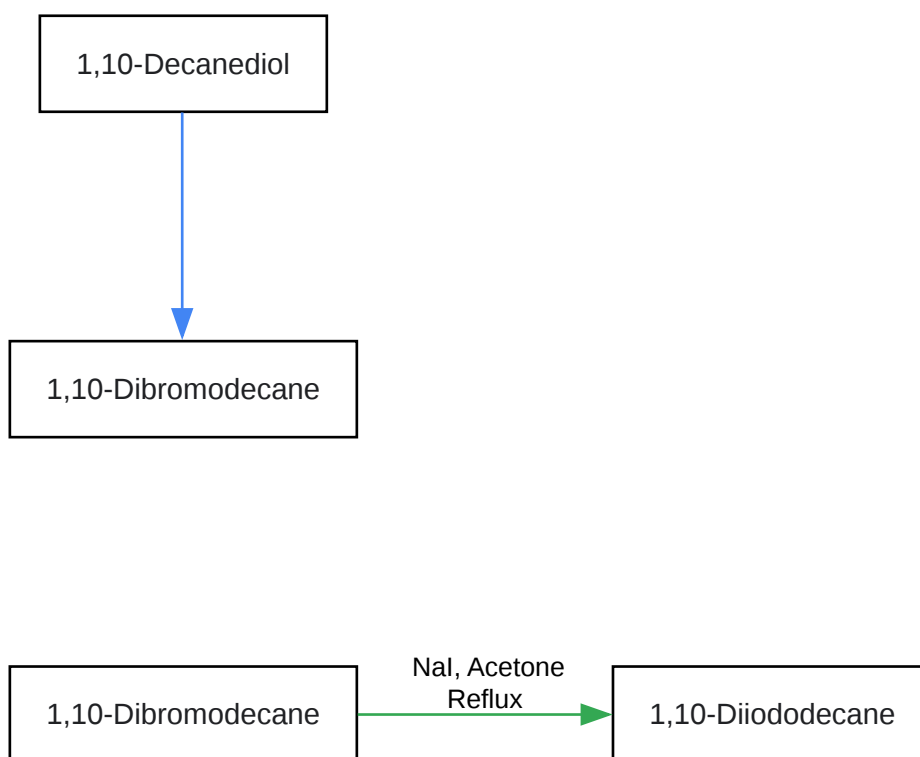
Table 1: Reagents and Conditions for the Synthesis of 1,10-Dibromodecane

Reagent/Parameter	Quantity/Value	Notes
1,10-Decanediol	1 equivalent	Starting material
48% aq. HBr	~3 equivalents per hydroxyl group	Brominating agent
Octane	~7:1 v/w ratio vs. diol	Solvent
Reaction Temperature	145-150°C	Oil bath temperature
Reaction Time	7 hours	Includes distillation and reflux
Yield	91%	Reported yield of 1,10-dibromodecane

Table 2: Reagents for the Synthesis of **1,10-Diiododecane** (Representative)

Reagent	Molar Ratio	Role
1,10-Dibromodecane	1 equivalent	Substrate
Sodium Iodide	>2 equivalents	Iodinating agent
Anhydrous Acetone	-	Solvent

## Visualization of the Synthesis Workflow



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Caption: A two-step synthesis route for **1,10-diiododecane**.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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